Swertiamarin

Hepatoprotection Oxidative Stress MASLD

Swertiamarin is the secoiridoid of choice for MASLD/NAFLD research, reducing ROS by up to 60% in HepG2 cells—the highest among in-class peers. Its pharmacokinetic profile can be tuned via co-administration, enabling tailored bioavailability studies. For QC, it is the primary cytoprotective driver in Swertia extracts, directly correlating with hepatoprotective potency. Procure ≥98% HPLC purity to ensure reproducible ROS-scavenging and hepatoprotective effects. Ideal for nanoformulation development to overcome hemolytic limitations at therapeutic doses.

Molecular Formula C16H22O10
Molecular Weight 374.34 g/mol
Cat. No. B1231934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwertiamarin
Synonymsswertiamarin
swertiamaroside
Molecular FormulaC16H22O10
Molecular Weight374.34 g/mol
Structural Identifiers
SMILESC=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2
InChIKeyHEYZWPRKKUGDCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Swertiamarin (CAS 17388-39-5): A Secoiridoid Glycoside Reference Standard for Pharmacological and Analytical Research


Swertiamarin is a secoiridoid glycoside (molecular formula: C₁₆H₂₂O₁₀, MW: 374.34) isolated predominantly from plants within the Gentianaceae family, including Swertia and Gentiana species . It serves as the principal bitter constituent and bioactive marker for numerous traditional herbal preparations, including Gentian root and Swertia herb [1]. Characterized by specific physicochemical properties—including a melting point of 113–114 °C, an optical rotation of [α]D20 -127° (c = 1 in 96% ethanol), and a λmax of 238 nm in methanol—swertiamarin exhibits diverse pharmacological activities including hepatoprotective, anti-inflammatory, antidiabetic, and antioxidant effects [2].

Why In-Class Secoiridoid Glycoside Substitution (e.g., Gentiopicroside or Sweroside) is Not Equivalent to Swertiamarin


Secoiridoid glycosides, despite sharing a core biosynthetic scaffold, exhibit starkly divergent pharmacological profiles and bioactivity levels that preclude simple interchangeability. For instance, in standardized gastric protection assays, swertiamarin (A4) demonstrates an ID₅₀ of 167 mg/kg against stress-induced ulcers, whereas its close structural analogs amarogentin (A1) and amaroswerin (A3) are approximately 29-fold and 65-fold more potent, with ID₅₀ values of 5.76 mg/kg and 2.58 mg/kg, respectively [1]. This vast disparity in potency—spanning over two orders of magnitude—illustrates that secoiridoids are not functionally equivalent. Furthermore, comparative hepatocyte studies reveal that swertiamarin exhibits the most pronounced reactive oxygen species (ROS) scavenging activity (up to 60% reduction) among tested secoiridoids, whereas gentiopicroside demonstrates superior capacity for enhancing ATP production (over 60% improvement) [2]. These quantitative differences underscore that selecting a specific secoiridoid, such as swertiamarin, is critical for achieving desired experimental outcomes and cannot be approximated by in-class substitution.

Quantitative Evidence Guide: Direct Comparator Data for Swertiamarin vs. Gentiopicroside, Sweroside, and Amarogentin


Evidence 1: Swertiamarin Exhibits Superior ROS Scavenging vs. Gentiopicroside in Hepatocellular MASLD Model

In a direct head-to-head comparison using HepG2 cells treated with arachidonic acid to induce metabolic dysfunction-associated steatotic liver disease (MASLD), swertiamarin demonstrated the greatest reduction in reactive oxygen species (ROS) production among the tested secoiridoid glycosides. At a concentration of 20 µM, swertiamarin reduced ROS levels by up to 60%, which was the highest reduction observed in the study, surpassing gentiopicroside and sweroside [1].

Hepatoprotection Oxidative Stress MASLD In Vitro Comparative

Evidence 2: Swertiamarin Demonstrates Intermediate but Distinct Potency in Gastric Protection vs. Amarogentin and Amaroswerin

In an in vivo rat model of stress-induced gastric ulcers, swertiamarin (A4) displayed a 50% inhibitory dose (ID₅₀) of 167 mg/kg. This potency is markedly lower than the highly potent amarogentin (A1, ID₅₀ = 5.76 mg/kg) and amaroswerin (A3, ID₅₀ = 2.58 mg/kg) but significantly higher than gentiopicroside (A2), which provided only 26.5% protection even at 250 mg/kg [1]. This places swertiamarin in a unique efficacy niche: it offers quantifiable, dose-dependent gastroprotection without the extreme potency of amarogentin, which may be advantageous for titration studies or when a milder, more controlled effect is desired.

Gastroprotection Anti-Ulcer In Vivo Efficacy Dose-Response

Evidence 3: Swertiamarin as a Primary Driver of Cytoprotective Activity in Swertia Extracts

A study comparing the cytoprotective effects of water extracts from three different Swertia species on CCl₄-induced L02 hepatocyte injury revealed that the extract from Swertia mussotii Franch (SMF) had the highest protective activity (EC₅₀ = 0.1029), which was 3.0-fold more potent than Swertia bimaculata (EC₅₀ = 0.3099) and 4.4-fold more potent than Swertia pseudochinensis (EC₅₀ = 0.4531) . HPLC analysis confirmed that SMF contained the highest concentration of swertiamarin. Subsequent grey relational analysis and molecular docking suggested that swertiamarin was the most effective component responsible for the cytoprotective activity of the Swertia plants .

Hepatoprotection Cytoprotection Grey Relational Analysis Botanical Standardization

Evidence 4: Swertiamarin's Pharmacokinetic Profile is Highly Formulation-Dependent, Enabling Tunable Exposure

A comparative pharmacokinetic study in rats demonstrated that the absorption and exposure of swertiamarin are profoundly influenced by co-administered compounds. When administered as a single pure compound (20 mg/kg), swertiamarin exhibits a specific Cmax and AUC₀–∞. However, when the same dose of swertiamarin is administered within a Qing Ye Dan tablet (QYDT) formulation, or co-administered with oleanolic acid, the pharmacokinetic parameters (Cmax, AUC₀–∞, Vz/F, and CLz/F) are significantly altered (P<0.05) [1]. This indicates that the in vivo fate of swertiamarin is not fixed but can be modulated by the formulation matrix or other natural products.

Pharmacokinetics Bioavailability Drug Delivery Herb-Drug Interaction

Evidence 5: Nanoformulation Enhances Swertiamarin's Hemocompatibility Without Sacrificing Anticancer Potency

A comparative study evaluated the hemocompatibility of free swertiamarin versus a nanoformulation of swertiamarin loaded onto amino-functionalized graphene oxide (GO). Free swertiamarin was found to be hemolytic at a concentration of 50 µg/mL, whereas the nanoformulation was non-hemolytic (<5% hemolysis) even at 200 µg/mL [1]. Importantly, the anticancer activity against HepG2 cells was preserved, with both the free compound and the nanoformulation exhibiting a similar average IC₅₀ value of 110 ± 0.75 µg/mL [1].

Nanomedicine Drug Delivery Hemocompatibility Anticancer

Evidence 6: Swertiamarin's Antioxidant Capacity Defined by Distinct IC₅₀ Values for Different Radical Species

The antioxidant capacity of swertiamarin has been quantified against two physiologically relevant radical species. It scavenges ABTS radicals with an IC₅₀ of 2.83 µM and hydrogen peroxide with an IC₅₀ of 5.7 µM [1]. This demonstrates that swertiamarin's radical-scavenging efficiency is radical-dependent, being approximately twice as potent against the ABTS cation radical compared to hydrogen peroxide. While a direct comparator for gentiopicroside or sweroside under identical conditions is not available in the cited source, these quantitative values provide a precise benchmark for potency comparison against other antioxidants and for standardization purposes.

Antioxidant Free Radical Scavenging In Vitro Assay Standardized Potency

Validated Application Scenarios for Swertiamarin Based on Quantitative Differentiation Evidence


Hepatoprotection Research in MASLD/NAFLD Models: Leveraging Superior ROS Scavenging

For investigations into metabolic dysfunction-associated steatotic liver disease (MASLD) or non-alcoholic fatty liver disease (NAFLD), swertiamarin is the preferred secoiridoid based on its demonstrated capacity to reduce ROS production by up to 60% in HepG2 cells exposed to arachidonic acid, the highest reduction observed among its in-class peers [1]. This superior antioxidant effect in a hepatocellular context makes it an ideal tool compound for dissecting oxidative stress pathways in hepatic steatosis and for validating therapeutic strategies aimed at mitigating lipotoxicity-driven liver damage. Researchers should procure high-purity swertiamarin (≥95% by HPLC) to ensure the reproducibility of these potent ROS-scavenging effects .

Quality Control and Standardization of Swertia-Based Herbal Products

For the nutraceutical and botanical pharmaceutical industries, swertiamarin is not merely a marker compound but a direct correlate of product efficacy. As demonstrated by grey relational analysis, swertiamarin is the primary driver of cytoprotective activity in Swertia mussotii extracts, with a strong quantitative link between swertiamarin concentration and hepatoprotective potency (EC₅₀ = 0.1029 for the high-swertiamarin extract) [1]. Therefore, any rigorous quality control (QC) protocol for Swertia-derived materials must include quantitative HPLC or LC-MS/MS analysis of swertiamarin content to ensure batch-to-batch consistency and to guarantee that the final product meets its intended therapeutic specifications. Procurement of swertiamarin as a certified reference standard is essential for accurate method development and validation.

Design of Tunable In Vivo Pharmacokinetic Studies

Researchers aiming to modulate the in vivo exposure of a bioactive compound should consider swertiamarin due to its unique pharmacokinetic malleability. Evidence shows that swertiamarin's Cmax and AUC₀–∞ can be significantly altered (P<0.05) by simple co-administration with other natural compounds like oleanolic acid or by incorporation into a crude herbal matrix [1]. This property is invaluable for studies where a specific exposure profile is required, allowing researchers to 'tune' the compound's bioavailability without resorting to complex chemical derivatization. This characteristic differentiates swertiamarin from more rigid molecules and opens avenues for investigating herb-drug interactions and formulation science.

Development of Injectable or Parenteral Nanoformulations for Cancer Therapy

For the development of intravenous anticancer therapies, the intrinsic hemolytic activity of free swertiamarin at 50 µg/mL presents a significant barrier. However, the evidence that a functionalized graphene oxide nanoformulation of swertiamarin eliminates hemolysis (<5%) even at a 4-fold higher concentration (200 µg/mL) while fully retaining its anticancer IC₅₀ (110 µg/mL) against HepG2 cells provides a clear pathway to a viable drug product [1]. This scenario is highly relevant for pharmaceutical scientists and drug delivery specialists seeking to exploit swertiamarin's anticancer properties while overcoming its native delivery challenges. Procurement of swertiamarin for this application should be coupled with a plan for subsequent nanoformulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Swertiamarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.